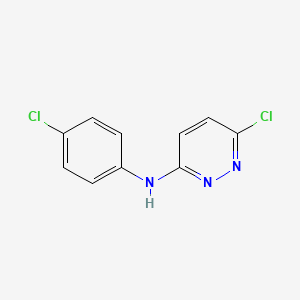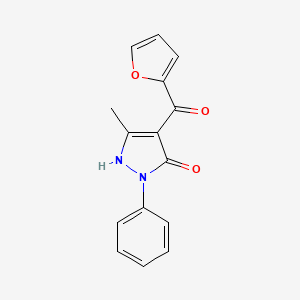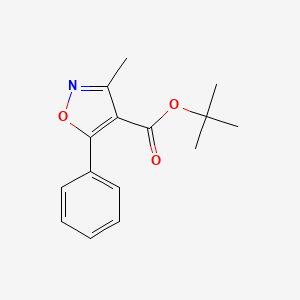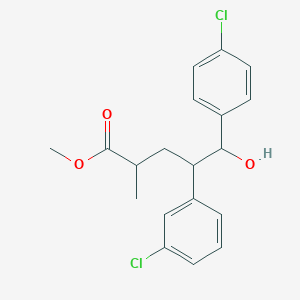![molecular formula C15H16N4O2 B14167640 N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline CAS No. 92114-99-3](/img/structure/B14167640.png)
N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline is an organic compound with the molecular formula C15H16N4O2. It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. This compound is known for its vibrant color and is often used in dyeing processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of aniline to form 4-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. The final step involves coupling the diazonium salt with N,N,2-trimethylaniline under basic conditions to yield the desired azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the azo compound while minimizing by-products.
化学反応の分析
Types of Reactions
N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The azo bond can be cleaved under reductive conditions, leading to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-aminoaniline derivatives.
Reduction: Formation of N,N,2-trimethylaniline and 4-nitroaniline.
Substitution: Formation of halogenated or sulfonated derivatives of the parent compound.
科学的研究の応用
N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用機序
The mechanism of action of N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline involves its interaction with molecular targets through the azo bond. The compound can undergo reduction to form amines, which can then interact with biological molecules. The nitro group can also participate in redox reactions, influencing cellular processes.
類似化合物との比較
Similar Compounds
- N,N-dimethyl-4-[(4-nitrophenyl)diazenyl]aniline
- N,N-diethyl-4-[(4-nitrophenyl)diazenyl]aniline
- N,N,2-trimethyl-4-[(4-chlorophenyl)diazenyl]aniline
Uniqueness
N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the nitro group enhances its reactivity in redox reactions, making it valuable in various applications.
特性
CAS番号 |
92114-99-3 |
|---|---|
分子式 |
C15H16N4O2 |
分子量 |
284.31 g/mol |
IUPAC名 |
N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C15H16N4O2/c1-11-10-13(6-9-15(11)18(2)3)17-16-12-4-7-14(8-5-12)19(20)21/h4-10H,1-3H3 |
InChIキー |
YGMSETFPVMNTRG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5,5-dimethyl-13-propyl-6,14-dioxa-17-thia-2,12-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B14167576.png)






![N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline](/img/structure/B14167624.png)

